molecular formula C6H8N2O2 B13921704 6-(Hydroxymethyl)-2-methylpyridazin-3-one

6-(Hydroxymethyl)-2-methylpyridazin-3-one

Cat. No.: B13921704
M. Wt: 140.14 g/mol
InChI Key: KTRANNGGLRRVFL-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-methylpyridazin-3-one is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxymethyl group at position 6 and a methyl group at position 2 makes this compound unique and interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-methylpyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 6. The reaction typically proceeds as follows:

    Starting Material: 2-methylpyridazine

    Reagent: Formaldehyde

    Conditions: Basic conditions (e.g., sodium hydroxide)

    Product: this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-methylpyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The methyl group at position 2 can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 6-(Carboxymethyl)-2-methylpyridazin-3-one

    Reduction: 6-(Hydroxymethyl)-2-methylpyridazin-3-ol

    Substitution: 6-(Hydroxymethyl)-2-bromopyridazin-3-one

Scientific Research Applications

6-(Hydroxymethyl)-2-methylpyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-2-methylpyridazin-3-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-(hydroxymethyl)-2-methylpyridazin-3-one

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h2-3,9H,4H2,1H3

InChI Key

KTRANNGGLRRVFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=N1)CO

Origin of Product

United States

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